N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-15-8-11-17(12-9-15)26-14-4-7-20(25)23-22-24-21-18-6-3-2-5-16(18)10-13-19(21)27-22/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPVALUXHTEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Formation
The compound is synthesized through multi-step protocols involving:
-
Thiazole ring construction : Cyclocondensation of 2-aminonaphthothiazole precursors with α-bromoketones or thiourea derivatives under acidic conditions .
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Thioether introduction : Nucleophilic substitution between 4-bromobutanamide intermediates and p-thiocresol in polar aprotic solvents (e.g., DMF) with K₂CO₃ as base .
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Amide coupling : Reaction of activated carboxylic acids (e.g., chloroacetyl chloride) with 4,5-dihydronaphtho[1,2-d]thiazol-2-amine under Schotten-Baumann conditions .
Table 1: Comparative synthetic yields under varying conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiazole cyclization | H₂SO₄/EtOH, 80°C, 6h | 78-82 | |
| Thioether formation | K₂CO₃/DMF, rt, 12h | 89 | |
| Amide coupling | NaOH/H₂O-CHCl₃, 0°C, 2h | 91 |
Thiazole Ring Modifications
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Electrophilic substitution : Bromination at C5 occurs selectively using N-bromosuccinimide (NBS) in CCl₄ (60% yield) .
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Oxidation : Treatment with H₂O₂/AcOH converts the dihydrothiazole to fully aromatic naphtho[1,2-d]thiazole derivatives .
Thioether Reactivity
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Oxidation : mCPBA converts the thioether to sulfoxide (R-S(O)-R') at 0°C (85% yield) .
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Alkylation : Reacts with methyl iodide in NaOH/EtOH to form sulfonium salts .
Amide Bond Transformations
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Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to carboxylic acid and amine (72% recovery) .
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Reduction : LiAlH₄ reduces the amide to amine (N-(thiazolyl)butylamine) with 68% efficiency .
Catalytic Reactions and Cross-Coupling
-
Suzuki coupling : The brominated derivative undergoes coupling with arylboronic acids using Pd(PPh₃)₄ (Table 2) .
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Ultrasound-assisted cyclization : Cs₂CO₃ catalysis under 40 kHz ultrasound achieves 94% yield in thiazole annulation reactions .
Table 2: Palladium-catalyzed cross-coupling results
| Boronic Acid | Product Structure | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| 4-Methoxyphenyl | Biaryl-thiazole hybrid | 88 | 220 |
| 3-Nitrophenyl | Nitro-functionalized analog | 76 | 190 |
Mechanistic Insights from Kinetic Studies
-
Thioether alkylation : Follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) with a ΔG‡ of 92 kJ/mol .
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Amide hydrolysis : pH-dependent profile shows maximum rate at pH 2.5 (k = 4.7 × 10⁻⁴ s⁻¹) .
Stability Under Physiological Conditions
-
Plasma stability :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several thiazole- and sulfonamide-based molecules. Below is a comparative analysis with key analogues:
Q & A
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Methodological Answer : Air-sensitive intermediates (e.g., thiolate anions) require inert atmosphere handling (N₂/Ar glovebox). Stabilizing agents like TEMPO or BHT prevent oxidative degradation. Continuous flow reactors improve reproducibility and reduce side reactions in multi-step syntheses .
Notes
- Citations : Ensure proper referencing of methodologies from peer-reviewed studies.
- Experimental Design : Emphasize reproducibility by detailing reaction scales, equipment (e.g., Schlenk lines for air-sensitive steps), and batch-to-batch variability checks.
- Data Interpretation : Use multivariate analysis to decouple confounding factors in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
